2-(4-METHYLPHENYL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]ACETAMIDE
Description
2-(4-Methylphenyl)-N-[4-(morpholine-4-sulfonyl)phenyl]acetamide is a synthetic acetamide derivative characterized by two key structural motifs:
- A 4-methylphenyl group attached to the acetamide’s α-carbon.
- A morpholine-4-sulfonyl moiety substituted on the phenyl ring linked to the acetamide’s nitrogen atom.
Its structural complexity arises from the combination of a hydrophobic 4-methylphenyl group and a polar morpholine sulfonyl group, which may influence solubility, bioavailability, and target binding.
Properties
IUPAC Name |
2-(4-methylphenyl)-N-(4-morpholin-4-ylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-15-2-4-16(5-3-15)14-19(22)20-17-6-8-18(9-7-17)26(23,24)21-10-12-25-13-11-21/h2-9H,10-14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGBBSQWBTWORB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49728404 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHYLPHENYL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methylphenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 4-(morpholine-4-sulfonyl)aniline under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-METHYLPHENYL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic aromatic substitution can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce corresponding amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(4-METHYLPHENYL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to downstream effects on cellular pathways and physiological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs of 2-(4-methylphenyl)-N-[4-(morpholine-4-sulfonyl)phenyl]acetamide, highlighting variations in substituents, physicochemical properties, and biological activity where available:
*Hypothetical values inferred from structural analogs.
Key Structural and Functional Differences:
Substituent Variations: The target compound features a 4-methylphenyl group directly attached to the acetamide backbone, distinguishing it from compounds like (methylphenyl sulfonyl) and (dichlorophenyl).
Physicochemical Properties: The morpholine sulfonyl group enhances polarity compared to non-sulfonylated analogs, improving aqueous solubility (as per solubility trends in ). Compound 5k () has a confirmed melting point (198–200°C), suggesting high crystallinity, while chloro-substituted analogs () likely exhibit lower melting points due to reduced symmetry.
Biological Relevance :
- Analogs such as 5k () were synthesized as part of anti-COVID-19 research, though the target compound’s specific activity remains unconfirmed.
- The piperidine variant () may exhibit improved blood-brain barrier penetration due to increased lipophilicity compared to morpholine-based compounds.
Research Findings and Implications
- Synthetic Routes : Compounds in this class are typically synthesized via sulfonylation of aniline derivatives followed by acetylation or nucleophilic substitution (e.g., ). The SHELX software suite () is widely used for crystallographic validation of such structures.
- Spectroscopic Characterization : 1H-NMR and 13C-NMR data () confirm regioselectivity in substitutions, with key peaks for morpholine (δ ~3.09 ppm) and methyl groups (δ ~2.28 ppm).
Biological Activity
2-(4-Methylphenyl)-N-[4-(morpholine-4-sulfonyl)phenyl]acetamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, synthesis, and case studies highlighting its efficacy in various biological assays.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
- Molecular Formula : C19H23N3O5S
- Molecular Weight : 389.47 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been primarily evaluated in the context of its anticonvulsant properties, as well as its potential as an anti-inflammatory and analgesic agent.
Anticonvulsant Activity
Research indicates that derivatives of the compound exhibit significant anticonvulsant effects. A study conducted on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives demonstrated their efficacy in animal models of epilepsy, particularly in maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. The findings revealed that certain morpholine derivatives showed protective effects against seizures at doses ranging from 100 mg/kg to 300 mg/kg, indicating their potential as therapeutic agents for epilepsy .
Case Study 1: Anticonvulsant Screening
In a systematic evaluation of several compounds, including morpholine derivatives, it was found that the introduction of specific functional groups significantly influenced their anticonvulsant activity. For instance, compounds with higher lipophilicity were shown to have delayed onset but prolonged duration of action in MES seizures. The study highlighted that the most effective derivatives were those incorporating fluorine or trifluoromethyl groups, which enhanced metabolic stability and CNS distribution .
| Compound ID | Structure | Anticonvulsant Activity (MES Test) | Dose (mg/kg) |
|---|---|---|---|
| 19 | Structure | High protection | 300 at 0.5h |
| 24 | Structure | Moderate protection | 100 at 0.5h |
Case Study 2: Anti-inflammatory Effects
In addition to anticonvulsant properties, the compound has shown promise in anti-inflammatory models. A study assessing various morpholine derivatives indicated that some exhibited significant inhibition of inflammatory mediators in vitro. This suggests potential applications in treating inflammatory diseases .
The mechanism underlying the biological activity of this compound involves modulation of neurotransmitter systems and ion channels. Specifically, it is believed to interact with voltage-sensitive sodium channels, which play a crucial role in neuronal excitability and seizure propagation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
